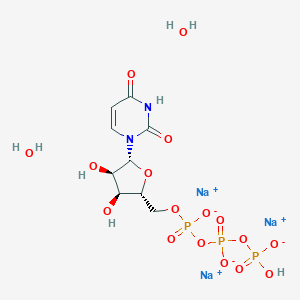
3,4-Difluorobenzenecarboximidamide
Übersicht
Beschreibung
3,4-Difluorobenzenecarboximidamide: is an organic compound with the molecular formula C7H6F2N2 It is a derivative of benzenecarboximidamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluorobenzonitrile.
Reduction: The nitrile group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amidation: The resulting 3,4-difluoroaniline is then reacted with an appropriate reagent, such as an isocyanate or a carbodiimide, to form the carboximidamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the recycling of solvents and catalysts to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluorobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboximidamide group can be oxidized to form carboxylic acids or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Carboxylic acids or their derivatives.
Reduction Products: Amines or other reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Difluorobenzenecarboximidamide is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It has been investigated for its potential as a cancer chemotherapeutic agent and anti-inflammatory drug. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Environmental Research: Studied for its potential use in environmental remediation processes .
Wirkmechanismus
The mechanism of action of 3,4-Difluorobenzenecarboximidamide depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: In medicinal chemistry, it may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The presence of fluorine atoms can influence the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its interaction with target molecules
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoroaniline: A precursor in the synthesis of 3,4-Difluorobenzenecarboximidamide.
3,4-Difluorobenzonitrile: Another precursor used in the synthesis process.
3,5-Difluorobenzenecarboximidamide: A structural isomer with fluorine atoms at different positions on the benzene ring.
Uniqueness:
Fluorine Positioning: The specific positioning of fluorine atoms at the 3 and 4 positions on the benzene ring imparts unique electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
3,4-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWQASUVMMYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400411 | |
| Record name | 3,4-difluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-50-5 | |
| Record name | 3,4-difluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)




